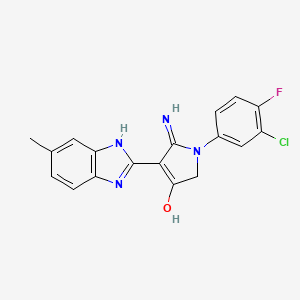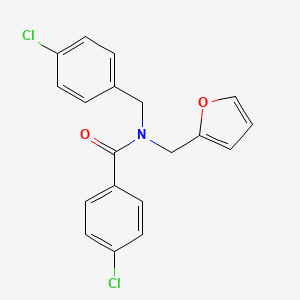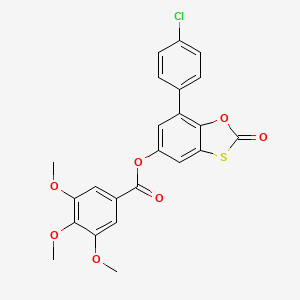
7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is a complex organic compound with the molecular formula C22H15NO7S This compound is characterized by the presence of an ethoxyphenyl group, a benzoxathiol ring, and a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol ring, followed by the introduction of the ethoxyphenyl group and the nitrobenzoate moiety. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 2-mercaptobenzoic acid, and 4-nitrobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino derivative.
Applications De Recherche Scientifique
7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials with unique optical or electronic properties.
Mécanisme D'action
The mechanism of action of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic Acid: Shares the nitrobenzoate moiety but lacks the benzoxathiol and ethoxyphenyl groups.
Ethyl 4-Ethoxybenzoate: Contains the ethoxyphenyl group but lacks the benzoxathiol and nitrobenzoate moieties.
2-Mercaptobenzoic Acid: Contains the benzoxathiol ring but lacks the ethoxyphenyl and nitrobenzoate groups.
Uniqueness
7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H15NO7S |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H15NO7S/c1-2-28-16-9-5-13(6-10-16)18-11-17(12-19-20(18)30-22(25)31-19)29-21(24)14-3-7-15(8-4-14)23(26)27/h3-12H,2H2,1H3 |
Clé InChI |
UJIISWLOBWRUER-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994122.png)


![3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14994152.png)
![Dimethyl [2-(4-bromophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B14994164.png)
![Ethyl 4-[(4-fluorophenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14994173.png)
![Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate](/img/structure/B14994174.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14994192.png)
![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994194.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994209.png)
![Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B14994217.png)
![N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide](/img/structure/B14994221.png)

